(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Fmoc-Octyl-Gly-OH is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
Fmoc-Octyl-Gly-OH acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Octyl-Gly-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) .
Result of Action
The primary result of Fmoc-Octyl-Gly-OH’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains, enabling the synthesis of complex peptides .
Action Environment
The action of Fmoc-Octyl-Gly-OH is influenced by several environmental factors. For instance, it requires a base environment for the removal of the Fmoc group . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLSLHVRMSYPT-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631665 |
Source
|
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193885-59-5 |
Source
|
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
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